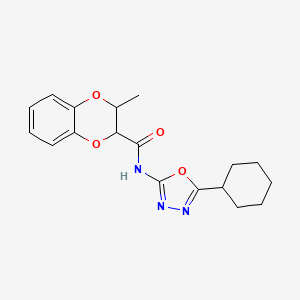

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-11-15(24-14-10-6-5-9-13(14)23-11)16(22)19-18-21-20-17(25-18)12-7-3-2-4-8-12/h5-6,9-12,15H,2-4,7-8H2,1H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRLZVUAIUTUEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the benzodioxine moiety, followed by their coupling to form the final compound. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and cyclohexyl isocyanate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxadiazole ring or the benzodioxine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups .

Wissenschaftliche Forschungsanwendungen

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

Industrial Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, which can be used in various industrial applications.

Wirkmechanismus

The mechanism of action of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring and benzodioxine moiety can interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other oxadiazole derivatives and benzodioxine-containing molecules. Examples include:

- N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

- N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

Uniqueness

What sets N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide apart is its unique combination of the oxadiazole ring and benzodioxine moiety, which imparts distinct chemical and biological properties.

Biologische Aktivität

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Oxadiazole ring : A five-membered heterocyclic structure known for its diverse biological activities.

- Benzodioxine moiety : Contributes to the compound's stability and potential pharmacological effects.

The molecular formula of the compound is , with a molecular weight of approximately 358.39 g/mol.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazole have demonstrated significant antimicrobial properties. Specifically:

- Antibacterial Effects : Compounds containing the oxadiazole ring have shown efficacy against various bacterial strains. Studies have reported that certain oxadiazole derivatives exhibit minimum inhibitory concentrations (MICs) comparable to established antibiotics such as ampicillin and vancomycin .

- Antifungal and Antiviral Properties : The oxadiazole scaffold has also been linked to antifungal and antiviral activities. For instance, compounds have been synthesized that inhibit the growth of fungi and viruses effectively .

Anticancer Activity

Several studies highlight the anticancer potential of oxadiazole derivatives:

- Mechanism of Action : The mechanism often involves apoptosis induction in cancer cells. For example, compounds have been shown to bind to specific molecular targets that regulate cell proliferation and survival pathways .

- Case Studies : In vitro studies demonstrated that certain derivatives significantly inhibited the growth of breast cancer cell lines (e.g., MCF-7) with IC50 values in low micromolar ranges .

Table 1: Summary of Biological Activities

The biological activity of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.

- Receptor Modulation : Interaction with specific receptors on cell membranes can alter signaling pathways leading to apoptosis or reduced inflammation.

- DNA Interaction : Some studies suggest that oxadiazole derivatives can intercalate into DNA, disrupting replication processes in rapidly dividing cells such as cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, and how do reaction conditions impact yield?

- The synthesis involves cyclization to form the oxadiazole ring and subsequent coupling of the cyclohexyl and dihydrobenzodioxine moieties. Dehydrating agents (e.g., POCl₃) and catalysts (e.g., carbodiimides) are critical for cyclization and amide bond formation . Solvent polarity and temperature (e.g., DMF at 80–100°C) influence reaction efficiency. Yield optimization requires monitoring intermediates via TLC or HPLC .

Q. Which spectroscopic methods are most reliable for characterizing this compound’s purity and structural integrity?

- Use ¹H/¹³C NMR to confirm the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and cyclohexyl group (δ 1.0–2.5 ppm for aliphatic protons). HPLC-MS (ESI+) validates molecular weight and purity (>95%). FT-IR identifies carbonyl stretches (1650–1700 cm⁻¹) and C-O-C bonds in the benzodioxine moiety (1200–1250 cm⁻¹) .

Q. How can researchers evaluate the compound’s biological activity in preliminary assays?

- Screen for antimicrobial activity using MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). For anticancer potential, employ MTT assays on cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM . Include positive controls like ciprofloxacin or doxorubicin .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., variable IC₅₀ values in cancer models)?

- Discrepancies may arise from differences in cell line sensitivity or assay conditions. Standardize protocols (e.g., serum-free media, incubation time) and validate results via dose-response curves and synergistic studies with known chemotherapeutics. Cross-validate using orthogonal assays (e.g., apoptosis markers like caspase-3) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Perform molecular docking (AutoDock Vina) against targets like COX-2 or EGFR, using the compound’s 3D structure (PubChem CID). Analyze binding affinity (ΔG ≤ −7 kcal/mol) and hydrogen-bonding interactions with catalytic residues (e.g., Arg120 in COX-2) . Validate predictions with SAR studies modifying the cyclohexyl or oxadiazole groups .

Q. What methodologies optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Improve solubility via co-crystallization with β-cyclodextrin or salt formation (e.g., hydrochloride). Assess metabolic stability using microsomal assays (human liver microsomes, NADPH system) and identify degradation products via LC-MS/MS. LogP values >3 may require structural tweaks (e.g., adding polar substituents) .

Q. How do stereochemical factors influence its activity, and how are they addressed in synthesis?

- The dihydrobenzodioxine’s chiral center (C3) can be resolved using chiral HPLC or asymmetric synthesis with chiral auxiliaries (e.g., Evans oxazolidinones). Compare enantiomers’ bioactivity to determine structure-activity relationships .

Methodological Challenges

Q. What are the limitations of current synthetic protocols, and how can they be mitigated?

- Low yields (<40%) in oxadiazole cyclization due to side reactions (e.g., ring-opening). Mitigate via microwave-assisted synthesis (shorter reaction times) or flow chemistry for better heat/mass transfer .

Q. How can researchers address discrepancies between in silico predictions and experimental bioactivity?

- Refine docking models by incorporating molecular dynamics simulations (100 ns trajectories) to account for protein flexibility. Use free-energy perturbation to quantify binding entropy/enthalpy contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.